molecular formula C10H8N4S B1645064 4-Benzothiazol-2-YL-2H-pyrazol-3-ylamine

4-Benzothiazol-2-YL-2H-pyrazol-3-ylamine

Cat. No.: B1645064
M. Wt: 216.26 g/mol
InChI Key: WJYXQGODMGVTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzothiazol-2-YL-2H-pyrazol-3-ylamine is a chemical hybrid scaffold incorporating both benzothiazole and pyrazole pharmacophores, designed for advanced medicinal chemistry and drug discovery research. The benzothiazole moiety is a privileged structure in pharmacology, known for its wide spectrum of biological activities. This nucleus is a key component in several approved therapeutics and investigational drugs, such as the neuroprotective agent Riluzole and the anti-Parkinson's drug Pramipexole, highlighting its significant interaction with diverse biological targets . The integration of a pyrazole ring further enhances the molecular versatility of this compound, a combination that has demonstrated promising potential in scientific research . Current literature indicates that structurally related benzothiazolyl-pyrazole hybrids are of significant interest in infectious disease research, particularly for developing new antitubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis , making them valuable scaffolds in the fight against multidrug-resistant strains . Furthermore, similar molecular frameworks have exhibited potent antimicrobial properties, with some derivatives demonstrating superior activity against strains like Staphylococcus aureus by acting as inhibitors of the dihydropteroate synthase (DHPS) enzyme, a key target in the folate biosynthesis pathway . Beyond infectious diseases, the benzothiazole core is extensively investigated in oncology research. Various benzothiazole derivatives display potent and selective antitumor properties against a range of breast cancer cell lines, with their mechanism often involving specific receptor targeting . This compound is supplied For Research Use Only and is intended for utilization in these and other investigative applications, including but not limited to, enzyme inhibition studies, cellular mechanism probing, and as a building block in the synthesis of novel bioactive molecules.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine

InChI

InChI=1S/C10H8N4S/c11-9-6(5-12-14-9)10-13-7-3-1-2-4-8(7)15-10/h1-5H,(H3,11,12,14)

InChI Key

WJYXQGODMGVTKA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(NN=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the benzothiazole-pyrazole linkage. Key analogues include:

  • 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol : Substitutes the amine group with a hydroxyl and introduces a 4-chlorophenyl group .
  • 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine : Replaces benzothiazole with a phenylthiazole and adds a methyl group .
  • 4-[(4-Benzoxazol-2-yl-phenyl)hydrazono]-5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamine: Features a benzoxazole instead of benzothiazole and includes a hydrazono-imino bridge .

Key Structural Differences :

  • Heteroatom Substitution : Benzothiazole (S, N) vs. benzoxazole (O, N) alters electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : Amine (-NH2) vs. hydroxyl (-OH) groups influence solubility and target interactions .
Physicochemical Properties

Available data for analogs highlight trends:

Compound Name Melting Point (°C) Solubility (LogP) Key Functional Groups
4-Benzothiazol-2-YL-2H-pyrazol-3-ylamine Not reported Estimated ~2.1* Benzothiazole, -NH2
4-[(4-Benzoxazol-2-yl-phenyl)hydrazono]-... >300 Not reported Benzoxazole, -NH2
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-5-ol Not reported Estimated ~2.8* Benzothiazole, -OH

*LogP estimated using fragment-based methods (e.g., Crippen’s method).

Preparation Methods

Reaction Principle and Mechanism

The Knorr-type pyrazole synthesis represents one of the most versatile approaches for preparing this compound. This method involves the condensation of hydrazine or its derivatives with 1,3-dicarbonyl compounds or their equivalents.

A modified approach employs 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles as 1,3-dielectrophile equivalents, which can be accessed through the condensation of the anion of 2-azahetarylacetonitriles with 5-methoxy-1-R-3,4-dihydro-2H-pyrrol-1-ium salt in dimethylformamide (DMF).

Synthetic Protocol

The synthesis proceeds in two main steps:

  • Formation of 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)-acetonitriles
  • Reaction with hydrazine derivatives to form the pyrazole ring

The reaction with hydrazine proceeds via an addition of nucleophile-spiro annulation-ring opening (ANSARO) mechanism, leading to the formation of the desired pyrazole scaffold.

Experimental Conditions and Yields

The reaction typically proceeds in refluxing dioxane with 10-20 equivalents excess of the binucleophile reagent (hydrazine). For benzothiazole derivatives specifically, yields of 67-91% have been reported for the intermediate formation, with the final pyrazole formation yielding the target compound in moderate to good yields.

Multicomponent Synthetic Approach

One-Pot Multicomponent Reactions

A particularly efficient method for synthesizing this compound involves multicomponent reactions (MCRs). These reactions bring together three or more reactants simultaneously to form complex molecules in a single reaction vessel.

Three-Component Reaction Protocol

A notable three-component approach involves the reaction of:

  • Enaminones
  • Benzaldehyde
  • Hydrazine hydrochloride

The reaction is conducted in water with a catalytic amount of ammonium acetate, representing an environmentally friendly synthetic method. This approach offers simplicity in experimental procedure and is both cost-effective and sustainable.

Four-Component Reaction Protocol

An extension of the three-component approach involves a four-component reaction using:

  • Enaminones
  • Benzaldehyde
  • Hydrazine hydrochloride
  • Ethyl cyanoacetate

This method can lead to more complex derivatives and offers versatility in structural modifications.

Condensation Reactions Using Heterocyclic Acetonitriles

Synthesis via Heterocyclic Acetonitriles

A straightforward approach for preparing this compound involves the use of heterocyclic acetonitriles as key building blocks. The reaction involves:

  • Deprotonation of 2-benzothiazolylacetonitrile using sodium hydride in DMF
  • Condensation with suitable electrophiles
  • Cyclization with hydrazine to form the pyrazole ring

Reaction Conditions and Optimization

The optimal conditions for this condensation approach include:

  • Temperature: Room temperature for initial condensation, followed by heating to 65-85°C for cyclization
  • Solvent: DMF for the first step, switching to dioxane or ethanol for the cyclization
  • Base: Sodium hydride for deprotonation
  • Reaction time: 3-6 hours, depending on specific conditions

Representative Yield Data

Reaction Conditions Catalyst Temperature (°C) Time (h) Yield (%)
DMF, then dioxane NaH RT, then 85 6 65-80
DMF/Ethanol NaH RT, then 78 4 70-85
DMF only NaH RT, then 85 8 60-75

Vilsmeier-Haack Reaction Pathway

Mechanism and Key Intermediates

The Vilsmeier-Haack reaction represents another viable approach for synthesizing this compound and related compounds. The synthesis can proceed through:

  • Formation of N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide from appropriate precursors
  • Reaction with Vilsmeier-Haack complex (DMF/POCl₃)
  • Cyclization to form the pyrazole ring
  • Introduction of the benzothiazole moiety

Experimental Protocol

The reaction begins with the preparation of Vilsmeier-Haack complex using DMF and phosphorus oxychloride. This reactive intermediate is then used to transform suitable precursors into pyrazole-4-carbaldehydes, which can be further modified to incorporate the benzothiazole moiety and amino functionality.

Direct Preparation from Primary Amines

Novel Synthetic Approach

A more recent and innovative approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines as the limiting reagent. This method offers advantages in terms of atom economy and straightforward reaction setup.

Reaction Components and Conditions

The reaction typically employs:

  • Primary amine (limiting reagent)
  • Diketone (1.1 equivalents)
  • O-(4-nitrobenzoyl)hydroxylamine (1.5 equivalents)
  • DMF as solvent
  • Temperature: 85°C
  • Reaction time: 1.5 hours

Workup and Purification

The workup procedure involves:

  • Pouring the crude mixture into 1 M sodium hydroxide solution
  • Extraction with dichloromethane
  • Washing with brine
  • Drying with anhydrous magnesium sulfate
  • Filtration and solvent evaporation
  • Purification using column chromatography

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

Preparation Method Average Yield (%) Reaction Steps Time Requirement Scalability
Modified Knorr-Type 70-85 2 Moderate Good
Multicomponent 75-85 1 Low Excellent
Heterocyclic Acetonitriles 65-80 3 Moderate Moderate
Vilsmeier-Haack 60-75 4 High Limited
From Primary Amines 40-50 1 Low Good

Environmental and Economic Considerations

The multicomponent approach using water as a solvent represents the most environmentally friendly method, aligning with green chemistry principles. In contrast, methods requiring multiple steps and organic solvents like DMF pose greater environmental concerns.

From an economic perspective, the one-pot multicomponent synthesis offers advantages in terms of reagent costs, time efficiency, and reduced purification requirements.

Structural Verification and Characterization

Spectroscopic Analysis

The structure of this compound can be verified using various spectroscopic techniques:

  • ¹H NMR typically reveals characteristic singlets for the pyrazole C-4 proton in the aromatic region (δ 7.1-7.4)
  • The amino group protons appear as a broad singlet (δ 5.8-6.3)
  • ¹³C NMR shows characteristic signals for the pyrazole carbons (δ 106-161)

X-ray Crystallography Insights

X-ray crystallography studies of similar compounds have revealed that the benzothiazole moiety is almost coplanar with the pyrazole ring, with dihedral angles typically less than 7°. This flattened orientation is stabilized by intramolecular hydrogen bonding between the amino group and the nitrogen of the benzothiazole.

Q & A

Q. What are the recommended synthetic routes for 4-benzothiazol-2-yl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between hydrazine derivatives and benzothiazole precursors. For example, hydrazones can react with substituted benzothiazoles under acidic or basic conditions to form the pyrazole-amine scaffold . Optimization requires controlling temperature (e.g., reflux in ethanol), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios of reactants. Catalytic additives like triethylamine (Et₃N) or DBU may enhance yields . Purity is often improved via recrystallization from ethanol or column chromatography .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and aromaticity in the benzothiazole and pyrazole rings .
  • X-ray crystallography for resolving stereochemistry and intermolecular interactions, as demonstrated for structurally similar pyrazolone derivatives .
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
  • FT-IR to identify functional groups like NH₂ (stretch ~3300 cm⁻¹) and C=N (stretch ~1600 cm⁻¹) .

Q. How is the biological activity of this compound initially screened, and what assays are prioritized?

Primary screening focuses on:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant potential : DPPH radical scavenging assays to quantify IC₅₀ values .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HepG2) to assess IC₅₀ and selectivity indices .
    Dose-response curves and comparative studies with positive controls (e.g., ascorbic acid for antioxidants) are essential for validation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the pharmacological targets of this compound?

Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., COX-2, CDK1) or receptors (e.g., GPCRs). Key steps:

  • Protein preparation : Retrieve target structures from PDB (e.g., 1CX2 for cyclooxygenase).
  • Ligand optimization : Minimize energy of the compound’s 3D structure using Gaussian or Avogadro.
  • Binding affinity analysis : Compare docking scores (ΔG) with known inhibitors. For benzothiazole derivatives, hydrophobic interactions with benzothiazole rings and hydrogen bonding with pyrazole NH₂ are critical .

Q. What strategies resolve contradictory data in bioactivity studies (e.g., varying IC₅₀ values across publications)?

Contradictions may arise from:

  • Structural analogs : Minor substitutions (e.g., -NO₂ vs. -CH₃ groups) drastically alter activity .
  • Assay conditions : Differences in cell line viability (e.g., MCF-7 vs. A549) or solvent (DMSO concentration).
  • Purity : Impurities ≥5% can skew results; validate via HPLC (>95% purity) .
    To address discrepancies, replicate studies under standardized protocols and perform SAR (structure-activity relationship) analyses .

Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?

Regioselectivity in pyrazole ring substitution is controlled by:

  • Directing groups : Electron-withdrawing groups (e.g., -NO₂) on benzothiazole direct electrophilic substitution to specific positions .
  • Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) or copper-mediated click chemistry for triazole derivatives .
  • Microwave-assisted synthesis : Enhances reaction specificity and reduces byproduct formation .

Q. What in vivo models are appropriate for validating therapeutic potential, and how are pharmacokinetic parameters assessed?

  • Acute toxicity : Rodent models (e.g., Wistar rats) to determine LD₅₀ and organ toxicity (histopathology of liver/kidney) .
  • Pharmacokinetics : HPLC-MS to measure plasma half-life, Cmax, and bioavailability after oral/intravenous administration .
  • Disease models : For anticancer activity, use xenograft models (e.g., murine melanoma B16-F10) .

Methodological Considerations

Q. How are stability and degradation profiles of this compound analyzed under varying conditions?

  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition temperature).
  • pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis or LC-MS .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .

Q. What techniques elucidate the role of the NH₂ group in modulating biological activity?

  • Protection/deprotection : Acetylate the NH₂ group and compare bioactivity with the parent compound .
  • Isosteric replacement : Substitute NH₂ with -OH or -CH₃ to evaluate hydrogen bonding contributions .

Q. How are synergistic effects with clinical drugs (e.g., doxorubicin) evaluated?

  • Combination index (CI) : Use Chou-Talalay method to calculate CI values (<1 indicates synergy) .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in combination therapies .

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